Welcome to the BenchChem Online Store!
molecular formula C17H12O2 B8574130 1-(1-Benzofuran-2-yl)-3-phenylprop-2-en-1-one

1-(1-Benzofuran-2-yl)-3-phenylprop-2-en-1-one

Cat. No. B8574130
M. Wt: 248.27 g/mol
InChI Key: WDZFYPFTSPWFFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05747508

Procedure details

8 g of 2-acetyl benzo[b]furan and 6 g of benzaldehyde are heated to boiling in 50 ml of methanol in the presence of 3 of concentrated hydrochloric acid. The batch is cooled after 10 h, and the precipitated yellow mass of crystals is filtered off by suction and rewashed with a small quantity of cold methanol.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[O:8][C:7]2[CH:9]=[CH:10][CH:11]=[CH:12][C:6]=2[CH:5]=1)(=[O:3])[CH3:2].[CH:13](=O)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.Cl>CO>[O:8]1[C:4]([C:1](=[O:3])[CH:2]=[CH:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[CH:5][C:6]2[CH:12]=[CH:11][CH:10]=[CH:9][C:7]1=2

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
C(C)(=O)C1=CC2=C(O1)C=CC=C2
Name
Quantity
6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The batch is cooled after 10 h
Duration
10 h
FILTRATION
Type
FILTRATION
Details
the precipitated yellow mass of crystals is filtered off by suction

Outcomes

Product
Name
Type
Smiles
O1C2=C(C=C1C(C=CC1=CC=CC=C1)=O)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.